molecular formula C11H11NO B13811823 2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile

2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile

Cat. No.: B13811823
M. Wt: 173.21 g/mol
InChI Key: URYZSPIYMNYXSS-UHFFFAOYSA-N
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Description

2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethylphenol with cyanogen bromide in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, amines, and other functionalized compounds. These products can have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethyl-2,3-dihydro-2-Benzofurancarbonitrile include other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethyl-3H-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-11(8-12)7-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZSPIYMNYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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